Ethyl 3-ethyl-4-(hydroxymethyl)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-9-7-10(12(14)15-4-2)5-6-11(9)8-13/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
WDHCVVFXONBXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)CO |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Ethyl 4 Hydroxymethyl Benzoate
Retrosynthetic Analysis and Key Precursors for Ethyl 3-ethyl-4-(hydroxymethyl)benzoate
A retrosynthetic analysis of this compound suggests several possible disconnections. The most logical final step is the esterification of the corresponding carboxylic acid, 3-ethyl-4-(hydroxymethyl)benzoic acid. This simplifies the synthesis to the preparation of this key trisubstituted benzoic acid intermediate.
Further disconnection of 3-ethyl-4-(hydroxymethyl)benzoic acid reveals the primary challenge: the controlled introduction of the ethyl and hydroxymethyl groups at the meta and para positions relative to the carboxyl group, respectively. Two main strategies can be envisioned for the construction of the aromatic core:
Strategy A: Building from a pre-functionalized benzene (B151609) ring. This approach involves starting with a benzene derivative already containing one or two of the required substituents and then introducing the remaining functionalities.
Strategy B: Aromatic ring formation. This less common approach for this type of molecule would involve constructing the substituted benzene ring from acyclic precursors.
Considering the directing effects of the substituents, the carboxyl group is a meta-director, while the ethyl and hydroxymethyl groups are ortho-, para-directors. This interplay of directing effects is crucial in planning the synthetic sequence. A plausible precursor for 3-ethyl-4-(hydroxymethyl)benzoic acid is 3-ethyl-4-methylbenzoic acid, where the methyl group can be selectively functionalized to the hydroxymethyl group. Another key precursor could be a suitably substituted toluene (B28343) or ethylbenzene (B125841) derivative that can be carboxylated and hydroxymethylated in a controlled manner.
Esterification Routes for the Benzoate (B1203000) Moiety
The final step in the synthesis of this compound is the formation of the ethyl ester from 3-ethyl-4-(hydroxymethyl)benzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification: This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, and/or the water formed during the reaction is removed.
A typical procedure would involve refluxing a solution of 3-ethyl-4-(hydroxymethyl)benzoic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by distillation, and the crude ester is purified by extraction and distillation or crystallization.
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Fischer Esterification | 3-ethyl-4-(hydroxymethyl)benzoic acid, excess ethanol, cat. H₂SO₄, reflux | >90% | General textbook procedures |
Strategies for Introducing the Ethyl Substituent
The introduction of the ethyl group at the 3-position of the benzoic acid core presents a significant synthetic challenge due to the meta-directing nature of the carboxyl group. Direct Friedel-Crafts ethylation of benzoic acid is generally not feasible as the carboxyl group deactivates the aromatic ring towards electrophilic substitution. Therefore, alternative strategies must be employed.
Route 1: Ethylation prior to Carboxylation: A more viable approach is to introduce the ethyl group to a precursor molecule that can later be converted to the benzoic acid. For example, the Friedel-Crafts ethylation of toluene would yield a mixture of ortho- and para-ethyltoluene. Separation of the para-isomer, followed by oxidation of the methyl group, would lead to 4-ethylbenzoic acid, which is not the desired isomer. A more controlled approach could involve:
Starting with a directing group that can be converted to a carboxyl group: For instance, starting with a protected aniline (B41778) and performing a directed ortho-ethylation.
Using a precursor where the desired substitution pattern is already established: For example, starting from 3-ethylaniline, which can be converted to the corresponding benzoic acid via diazotization followed by cyanation and hydrolysis, or by a Sandmeyer reaction.
Route 2: Ortho-directing group strategies: Another approach involves using a strong ortho-directing group to introduce the ethyl group at the desired position. For example, starting with a phenol (B47542) derivative, the hydroxyl group can direct the ethylation to the ortho position. The hydroxyl group can then be removed or converted to another functionality.
A summary of potential strategies is presented in the table below:
| Strategy | Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| Ethylation then Carboxylation | 3-Ethylaniline | Diazotization, Sandmeyer reaction | Well-established reactions | Multi-step, use of toxic reagents |
| Ortho-directed Ethylation | Phenol derivative | Ortho-ethylation, functional group manipulation | High regioselectivity | Multiple protection/deprotection steps may be needed |
Methodologies for the Selective Hydroxymethylation at the Para Position
The introduction of the hydroxymethyl group at the 4-position requires a method that is selective for the para-position relative to the ethyl group and ortho to the carboxyl group (or its precursor).
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized arylmetal species. This species can then react with an electrophile to introduce a new substituent.
For the synthesis of the target molecule, if we consider ethyl 3-ethylbenzoate as a precursor, the ester group can act as a DMG. However, it directs metalation to the 2-position (ortho to the ester). To achieve functionalization at the 4-position, a different directing group or a multi-step strategy would be necessary. A more plausible DoM approach would involve a precursor with a directing group at the 1-position that can be later converted to the carboxyl group, and which directs functionalization to the 4-position.
Functional Group Interconversion Strategies
A more practical approach for the hydroxymethylation at the 4-position is through functional group interconversion from a precursor that can be readily introduced with the desired regioselectivity.
Formylation followed by Reduction: A common strategy is the introduction of a formyl group (-CHO) followed by its reduction to a hydroxymethyl group (-CH₂OH). The Vilsmeier-Haack reaction or the Gattermann-Koch reaction can be used for the formylation of activated aromatic rings. For a substrate like 3-ethylbenzoic acid, the carboxyl group is deactivating, making direct formylation challenging. A more effective route would be to start with a precursor like 2-ethyltoluene. Formylation of 2-ethyltoluene would likely occur at the para-position to the methyl group, yielding 3-ethyl-4-methylbenzaldehyde. Subsequent oxidation of the methyl group to a carboxylic acid and reduction of the formyl group would lead to the desired intermediate.
Chloromethylation followed by Hydrolysis: Another classical method is chloromethylation, which introduces a -CH₂Cl group. This reaction typically uses formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. The chloromethyl group can then be hydrolyzed to the hydroxymethyl group. For a substrate like ethylbenzene, chloromethylation would yield a mixture of ortho and para isomers, with the para isomer often being the major product under certain conditions. Subsequent steps would be required to introduce the carboxyl group at the 3-position.
A plausible route starting from 2-ethyltoluene is outlined below:
Oxidation: Selective oxidation of the methyl group of 2-ethyltoluene to a carboxylic acid to yield 2-ethylbenzoic acid.
Nitration: Nitration of 2-ethylbenzoic acid would likely occur at the 4- and 6-positions. Separation of the 4-nitro isomer would be necessary.
Reduction: Reduction of the nitro group to an amino group.
Diazotization and Hydroxymethylation: Conversion of the amino group to a hydroxymethyl group via a Sandmeyer-type reaction or other modern methodologies.
Comparative Analysis of Synthetic Pathways and Their Efficiency
Pathway 1: Starting from 3-Ethylaniline
Steps: 3-Ethylaniline → 3-Ethylbenzonitrile → 3-Ethylbenzoic acid → 3-Ethyl-4-nitrobenzoic acid → 3-Ethyl-4-aminobenzoic acid → 3-Ethyl-4-(hydroxymethyl)benzoic acid → this compound.
Pros: Utilizes well-known and generally reliable reactions.
Pathway 2: Starting from 2-Ethyltoluene
Steps: 2-Ethyltoluene → 2-Ethylbenzoic acid → 2-Ethyl-4-nitrobenzoic acid → 2-Ethyl-4-aminobenzoic acid → 3-Ethyl-4-(hydroxymethyl)benzoic acid (via rearrangement) → this compound. (This route is less likely due to the difficulty in controlling the final substitution pattern).
Alternative from 2-Ethyltoluene: 2-Ethyltoluene → 3-Ethyl-4-methylbenzaldehyde → 3-Ethyl-4-methylbenzoic acid → 3-Ethyl-4-(bromomethyl)benzoic acid → 3-Ethyl-4-(hydroxymethyl)benzoic acid → this compound.
Pros: Starts from a readily available material.
Cons: Requires selective oxidation and bromination, which can sometimes lead to side products.
Pathway 3: Utilizing Ortho-Directed Metalation
Steps: A suitably protected benzoic acid derivative → ortho-lithiation and reaction with an ethylating agent → deprotection → para-formylation → reduction → esterification.
Pros: Potentially offers high regioselectivity.
Cons: Requires anhydrous conditions and the use of pyrophoric organolithium reagents. May involve multiple protection and deprotection steps.
A comparative summary is provided in the table below:
| Pathway | Starting Material | Number of Steps (approx.) | Potential Overall Yield | Key Challenges |
| 1 | 3-Ethylaniline | 7 | Low | Long sequence, toxic reagents |
| 2 | 2-Ethyltoluene | 6 | Moderate | Selectivity in oxidation and bromination |
| 3 | Protected Benzoic Acid | 6 | Moderate | Anhydrous conditions, organometallics |
Yield Optimization Studies
Optimizing the yield of this compound primarily focuses on the efficiency of the Fischer esterification step, as it is a reversible reaction. byjus.com Several factors can be manipulated to enhance the product yield.
Reactant Concentration: A key strategy to maximize the yield is to use a large excess of one of the reactants. masterorganicchemistry.com In this synthesis, ethanol is typically used in a significant excess, often serving as both the reactant and the solvent. prepchem.commasterorganicchemistry.com This high concentration of alcohol shifts the reaction equilibrium to the right, favoring the formation of the ester. masterorganicchemistry.com Studies on similar esterifications have shown that increasing the molar ratio of alcohol to carboxylic acid can significantly improve the yield. masterorganicchemistry.com
Catalyst and Reaction Time: The choice and amount of acid catalyst, as well as the reaction time, are crucial. Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. prepchem.comoperachem.com The optimal amount of catalyst needs to be determined empirically, as too much can lead to side reactions and purification difficulties. Reaction times for similar esterifications under reflux conditions can range from a few hours to overnight. prepchem.com Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help in determining the optimal reaction time.
Removal of Water: As water is a byproduct of the esterification, its removal can drive the equilibrium towards the product side. byjus.com While using excess ethanol is the most straightforward approach, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene can also be employed for challenging esterifications.
Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted organic synthesis (MAOS) have been shown to significantly improve yields and reduce reaction times for Fischer esterifications of substituted benzoic acids. researchgate.netacademicpublishers.orgusm.my Conducting the reaction in a sealed vessel under microwave irradiation allows for rapid heating to temperatures above the boiling point of the solvent, which can accelerate the reaction rate. researchgate.net Optimization studies for similar systems have involved varying the temperature, catalyst concentration, and irradiation time to achieve high yields in a much shorter timeframe compared to conventional heating. researchgate.net
The following interactive table summarizes potential optimization strategies for the Fischer esterification of 3-ethyl-4-(hydroxymethyl)benzoic acid:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Effect on Yield |
| Ethanol to Acid Ratio | High excess (e.g., 10:1 or solvent) | Moderate excess (e.g., 5:1) | Increasing excess shifts equilibrium to favor product |
| Catalyst | Conc. H₂SO₄, p-TsOH | Conc. H₂SO₄, solid acid catalysts | Strong acids are effective; amount needs optimization |
| Temperature | Reflux temperature of ethanol | 100-150 °C | Higher temperatures increase reaction rate |
| Reaction Time | Several hours to overnight | Minutes | Significantly shorter reaction times with microwave |
| Water Removal | Use of excess ethanol | Not typically combined | Can further increase yield |
Stereochemical Control in Synthesis (if applicable)
For the compound this compound, there are no chiral centers in the molecule. The ethyl group and the hydroxymethyl group are attached to the achiral benzene ring, and the ethyl ester group is also achiral. Therefore, the synthesis of this compound does not involve the formation of stereoisomers, and considerations of stereochemical control are not applicable.
Chemical Reactivity and Transformations of Ethyl 3 Ethyl 4 Hydroxymethyl Benzoate
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 3-ethyl-4-(hydroxymethyl)benzoate is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
The ester can be cleaved back to the corresponding carboxylic acid and ethanol (B145695) through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is irreversible as the resulting carboxylate is deprotonated. libretexts.org
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can also be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com Using a large excess of the new alcohol can shift the equilibrium towards the desired product. libretexts.org For instance, reacting the ethyl ester with methanol (B129727) in the presence of an acid catalyst will yield the corresponding methyl ester. libretexts.org
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., H₂SO₄), excess H₂O, heat | 3-ethyl-4-(hydroxymethyl)benzoic acid |
| Base-Promoted Hydrolysis | Base (e.g., NaOH), H₂O, heat | Sodium 3-ethyl-4-(hydroxymethyl)benzoate |
| Transesterification | R'OH, acid or base catalyst, heat | This compound |
Reduction of the Ester Group
The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation; sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. brainly.comlibretexts.org The reduction of the ethyl ester would yield 3-ethyl-4-(hydroxymethyl)benzyl alcohol and ethanol. brainly.com The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org
It is also possible to selectively reduce the ester to an aldehyde using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org
| Reaction | Reagent | Product |
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | (3-ethyl-4-(hydroxymethyl)phenyl)methanol |
| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) at low temperature | 3-ethyl-4-(hydroxymethyl)benzaldehyde |
Transformations at the Hydroxymethyl Group
The primary alcohol functionality, the hydroxymethyl group, can undergo various transformations, including oxidation, etherification, esterification, and halogenation.
Oxidation Reactions to Aldehyde and Carboxylic Acid
The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used.
Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde. For the structurally similar ethyl 4-(hydroxymethyl)benzoate, oxidation to ethyl 4-formylbenzoate (B8722198) has been achieved using manganese dioxide in a mixture of n-hexane and carbon tetrachloride. Other reagents like TEMPO in combination with an oxidant can also be employed for this selective oxidation. organic-chemistry.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. The oxidation of 4-(hydroxymethyl)benzoic acid, a related compound, yields terephthalic acid. researchgate.net Reagents like potassium permanganate (B83412) or Jones reagent (CrO₃ in aqueous acid) are commonly used for such transformations. libretexts.orgorganic-chemistry.org
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild Oxidant (e.g., MnO₂) | Ethyl 3-ethyl-4-formylbenzoate |
| This compound | Strong Oxidant (e.g., KMnO₄) | 3-carboxy-4-ethylbenzoic acid |
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group of the hydroxymethyl moiety can be converted into an ether or an ester.
Etherification: This can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. For the related ethyl 4-hydroxybenzoate, etherification has been accomplished using an alkyl bromide in the presence of potassium carbonate and a phase-transfer catalyst. mdpi.com Benzylic hydroxyl groups, like the one present in the target molecule, are generally more reactive in etherification reactions. reddit.com
Esterification: The hydroxyl group can be acylated to form an ester using an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reacting diethyl α-hydroxy-arylmethylphosphonates with acetyl chloride in the presence of triethylamine (B128534) yields the corresponding acetate (B1210297) ester. nih.gov
| Reaction | Reagents and Conditions | Product Functional Group |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R'-X) | Ether (-CH₂OR') |
| Esterification | Acid chloride (R'COCl) or Anhydride ((R'CO)₂O), Base | Ester (-CH₂OCOR') |
Halogenation of the Hydroxymethyl Group
The hydroxymethyl group can be converted to a halomethyl group, which is a useful synthon for further functionalization. Benzylic alcohols are particularly reactive towards halogenation due to the stability of the intermediate benzylic carbocation or radical. researchgate.net Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding chlorides and bromides. researchgate.net
| Reaction | Reagent | Product |
| Chlorination | Thionyl chloride (SOCl₂) | Ethyl 4-(chloromethyl)-3-ethylbenzoate |
| Bromination | Phosphorus tribromide (PBr₃) | Ethyl 4-(bromomethyl)-3-ethylbenzoate |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is substituted with groups that have opposing electronic effects. The ethyl group at position 3 is an activating group, donating electron density to the ring through an inductive effect and hyperconjugation, thus making the ring more susceptible to electrophilic attack. Conversely, the ethyl carboxylate group at position 1 is a deactivating group, withdrawing electron density from the ring via its resonance and inductive effects, which makes the ring less reactive towards electrophiles. The hydroxymethyl group at position 4 has a relatively neutral electronic influence on the aromatic ring itself.
In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The ethyl group is an ortho, para-director, while the ethyl carboxylate group is a meta-director. The positions ortho to the ethyl group are 2 and 4, and the para position is 6. The position meta to the ethyl carboxylate group is 3 and 5.
Considering the substitution pattern of this compound, the directing effects of the substituents are as follows:
Ethyl group (at C-3): Directs incoming electrophiles to positions 2, 4, and 6. Position 4 is already substituted.
Ethyl carboxylate group (at C-1): Directs incoming electrophiles to positions 3 and 5. Position 3 is already substituted.
Hydroxymethyl group (at C-4): This group is not a strong director, but the oxygen's lone pairs can have a weak activating effect, favoring substitution at its ortho positions (3 and 5). Position 3 is already substituted.
The combined influence of these groups suggests that electrophilic substitution will preferentially occur at positions 2, 5, and 6. The ethyl group strongly activates the ortho (2 and 4) and para (6) positions. The ester group deactivates the ring but directs to position 5. Therefore, a competition between these directing effects will be observed. Steric hindrance may also play a role in determining the final product distribution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of Ethyl Group (Activating) | Directing Effect of Ethyl Carboxylate Group (Deactivating) | Directing Effect of Hydroxymethyl Group (Weakly Activating) | Overall Predicted Reactivity |
| 2 | ortho (Activated) | Favorable | ||
| 5 | meta (Deactivated) | ortho (Weakly Activated) | Possible | |
| 6 | para (Activated) | Favorable |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products, primarily at the 2 and 6 positions.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. The aromatic ring of this compound is not strongly activated for SNAr reactions. The ethyl carboxylate group is electron-withdrawing, but it is not as strongly activating as a nitro group, for example. Furthermore, the molecule does not possess a typical leaving group like a halide. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, one of the existing groups would need to be converted into a good leaving group, and even then, the reaction would likely require harsh conditions.
Multi-step Reaction Sequences Utilizing this compound as a Building Block
While specific multi-step syntheses starting from this compound are not extensively documented in the literature, its structure lends itself to a variety of synthetic transformations, making it a potentially useful building block. The presence of three distinct functional groups allows for selective modifications.
For example, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting difunctional aromatic compound could then be used in polymerization reactions or as a precursor for more complex molecules. The primary alcohol of the hydroxymethyl group can also be converted into a better leaving group (e.g., a tosylate), which can then be displaced by a variety of nucleophiles to introduce new functionalities.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other carboxylic acid derivatives. The ethyl group on the ring is generally unreactive but can influence the regioselectivity of further substitutions.
A hypothetical synthetic sequence could involve:
Oxidation of the hydroxymethyl group to an aldehyde.
A Wittig reaction on the aldehyde to introduce a carbon-carbon double bond.
Hydrolysis of the ethyl ester to the carboxylic acid.
Conversion of the carboxylic acid to an acyl chloride, followed by an amidation reaction.
This sequence would transform this compound into a more complex molecule with multiple functional groups, demonstrating its utility as a versatile starting material.
Mechanistic Studies of Key Chemical Transformations
For electrophilic aromatic substitution , the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the π-system of the benzene (B151609) ring, leading to the formation of this intermediate. The stability of the arenium ion is influenced by the substituents on the ring. Activating groups, like the ethyl group, stabilize the positive charge, particularly when the attack is at the ortho or para positions. Deactivating groups, like the ethyl carboxylate group, destabilize the arenium ion. The final step of the mechanism is the deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring.
The oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid can proceed through various mechanisms depending on the oxidizing agent used. For example, with pyridinium (B92312) chlorochromate (PCC), the reaction involves the formation of a chromate (B82759) ester, followed by an E2-like elimination to yield the aldehyde.
Ester hydrolysis can be either acid-catalyzed or base-promoted. In base-promoted hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. Acidification in a separate step is required to obtain the free carboxylic acid.
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 3 Ethyl 4 Hydroxymethyl Benzoate
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For Ethyl 3-ethyl-4-(hydroxymethyl)benzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is required for unambiguous assignment of all proton and carbon signals and to probe the molecule's conformational dynamics.
A complete assignment of the ¹H and ¹³C NMR spectra is the first step in structural elucidation. Based on the principles of chemical shifts and substituent effects, a predicted set of assignments for the compound in a typical solvent like CDCl₃ is presented in Table 1.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| 1 | - | ~130.0 | Aromatic C (ipso to CO₂) |
| 2 | ~7.9 (d) | ~129.5 | Aromatic CH |
| 3 | - | ~144.0 | Aromatic C (ipso to ethyl) |
| 4 | - | ~140.0 | Aromatic C (ipso to CH₂OH) |
| 5 | ~7.4 (d) | ~128.0 | Aromatic CH |
| 6 | ~7.8 (s) | ~127.0 | Aromatic CH |
| 7 (C=O) | - | ~166.5 | Ester Carbonyl |
| 8 (Ester CH₂) | ~4.3 (q) | ~61.0 | Ester Methylene (B1212753) |
| 9 (Ester CH₃) | ~1.4 (t) | ~14.3 | Ester Methyl |
| 10 (Ethyl CH₂) | ~2.7 (q) | ~25.0 | Ethyl Methylene |
| 11 (Ethyl CH₃) | ~1.2 (t) | ~15.0 | Ethyl Methyl |
| 12 (Hydroxymethyl CH₂) | ~4.7 (s) | ~64.0 | Hydroxymethyl Methylene |
| 13 (OH) | Variable (broad s) | - | Hydroxyl Proton |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. sdsu.edu For this molecule, COSY would show essential correlations within the two ethyl groups: a cross-peak between the quartet at ~4.3 ppm (H8) and the triplet at ~1.4 ppm (H9), and another between the quartet at ~2.7 ppm (H10) and the triplet at ~1.2 ppm (H11). This confirms the connectivity of the ethyl ester and the C3-ethyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It would be used to definitively assign the carbon signals based on the more easily assigned proton spectrum. For instance, the aromatic proton signal at ~7.9 ppm (H2) would show a cross-peak to the carbon signal at ~129.5 ppm (C2), and the hydroxymethyl proton signal at ~4.7 ppm (H12) would correlate to the carbon at ~64.0 ppm (C12).
A cross-peak from the hydroxymethyl protons (H12, ~4.7 ppm) to the aromatic carbons C3, C4, and C5.
A cross-peak from the ester methylene protons (H8, ~4.3 ppm) to the ester carbonyl carbon (C7, ~166.5 ppm).
Correlations from the aromatic proton H2 (~7.9 ppm) to the carbonyl carbon C7 and the aromatic carbon C4.
Correlations from the C3-ethyl methylene protons (H10, ~2.7 ppm) to the aromatic carbons C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connections. NOESY would provide insight into the preferred conformation (rotamer) of the substituents. For instance, a spatial correlation between the hydroxymethyl protons (H12) and the C3-ethyl group protons (H10) would confirm their proximity on the ring and could provide information about the rotational preference of these groups relative to the benzene (B151609) ring.
The single bonds connecting the ethyl group and the hydroxymethyl group to the aromatic ring are subject to rotational motion. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals.
By lowering the temperature, the rate of rotation can be slowed. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough to allow for the observation of distinct rotamers. This would manifest in the NMR spectrum as initial signal broadening, followed by decoalescence and the appearance of separate signals for the formerly equivalent protons (e.g., the two protons of the hydroxymethyl group). Observing the coalescence temperature (Tc) allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The expected vibrational frequencies are detailed in Table 2.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (alcohol) | 3500 - 3200 | Broad band, indicative of hydrogen bonding. |
| C-H stretch (aromatic) | 3100 - 3000 | Sharp, medium intensity bands. |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium to strong bands from ethyl and methylene groups. |
| C=O stretch (ester) | 1725 - 1705 | Very strong and sharp band. The frequency is slightly lowered due to conjugation with the aromatic ring. ucalgary.caucalgary.ca |
| C=C stretch (aromatic) | 1610 - 1580, 1500 - 1450 | Multiple bands of variable intensity. |
| C-O stretch (ester) | 1300 - 1200 | Strong intensity band. ucalgary.ca |
| C-O stretch (alcohol) | 1150 - 1050 | Medium to strong intensity band. |
The precise position and shape of the O-H stretching band can provide insight into the extent of intermolecular hydrogen bonding. In a condensed phase, this band is expected to be broad. The C=O stretching frequency confirms the presence of the conjugated ester group.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and precise structural information in the solid state. This technique would yield a three-dimensional model of the molecule, confirming the atomic connectivity established by NMR.
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming hybridization and identifying any strain.
Torsion Angles: The exact conformation of the ethyl and hydroxymethyl substituents relative to the plane of the benzene ring would be revealed.
Intermolecular Interactions: Crucially, this method would elucidate the packing of molecules in the crystal lattice. It is highly probable that the hydroxymethyl group would participate in intermolecular hydrogen bonding, potentially forming chains or dimeric structures that link the molecules into a supramolecular architecture. academicjournals.org
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules. vanderbilt.edu
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not produce a signal in ECD or ORD experiments and is optically inactive. researchgate.net
However, if a chiral derivative of this compound were to be synthesized—for instance, through a stereoselective reaction at the hydroxymethyl group or the benzylic position of the ethyl group—then chiroptical spectroscopy would become an indispensable tool. The experimental ECD spectrum of such a chiral derivative could be compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration (R or S) of the newly formed stereocenter.
Theoretical and Computational Chemistry Investigations of Ethyl 3 Ethyl 4 Hydroxymethyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of a molecule by solving the Schrödinger equation based on the electron density. For Ethyl 3-ethyl-4-(hydroxymethyl)benzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms, as well as crucial electronic data. researchgate.netsemanticscholar.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons, particularly influenced by the electron-donating hydroxymethyl and ethyl groups. The LUMO would also be associated with the π-system of the aromatic ring and the carbonyl group of the ester. The energy gap would provide a quantitative measure of its reactivity compared to other related compounds.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Ester Data is hypothetical and based on typical values for similar compounds for illustrative purposes.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the π* orbitals of the benzene ring and C=O group. |
| HOMO | -6.0 | Primarily localized on the π orbitals of the benzene ring. |
| HOMO-LUMO Gap | 4.5 | Indicates moderate kinetic stability. |
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idlibretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. ESP maps are color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id
For this compound, an ESP map would show the most negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a nuanced potential distribution, influenced by its substituents. The hydrogen of the hydroxyl group would be a site of positive potential (blue), indicating its acidic character. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites of potential chemical reactions. dtic.mil
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C bonds of the ethyl group, C-O bonds of the ester, and the C-C bond of the hydroxymethyl group), identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic parameters, which is a vital tool for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain predicted chemical shifts that usually show good correlation with experimental values after appropriate scaling. nih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization in quantum chemistry programs. uni-rostock.de These calculated frequencies correspond to the fundamental modes of vibration in a molecule and can be correlated with the peaks observed in infrared (IR) and Raman spectra. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity, they can be brought into excellent agreement with experimental data through the use of empirical scaling factors. researchgate.net This analysis allows for a detailed assignment of each vibrational mode to specific molecular motions (e.g., C=O stretching, C-H bending). researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Methyl Benzoate (B1203000) Data adapted from studies on methyl benzoate to illustrate the methodology.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1725 | 1724 |
| Ring C-C Stretch | 1601 | 1602 |
| C-O Stretch | 1278 | 1279 |
| C-H Bend | 1177 | 1178 |
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, most importantly, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy, which is directly related to the reaction rate.
For reactions involving this compound, such as its synthesis via Fischer esterification of the corresponding benzoic acid, DFT calculations can be employed to model the reaction pathway. rsc.org This would involve locating the transition state structures for key steps, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and subsequent proton transfers. nih.gov Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior (if applicable)
While quantum mechanical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a condensed phase like a solution. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or ethanol (B145695). This would provide insights into how the molecule interacts with the solvent molecules, the stability of its different conformations in solution, and how it might diffuse through the medium. rug.nl Such simulations are particularly useful for understanding processes like solvation, the conformational flexibility of the molecule in a realistic environment, and its interactions with other molecules, which are crucial for predicting its macroscopic properties and behavior. researchgate.netacs.org
Applications of Ethyl 3 Ethyl 4 Hydroxymethyl Benzoate As a Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
The unique substitution pattern of ethyl 3-ethyl-4-(hydroxymethyl)benzoate provides multiple reactive sites, rendering it a useful intermediate in the assembly of complex organic molecules. The hydroxymethyl group (-CH₂OH) can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for chain extension or the introduction of other functional groups through reactions like Wittig olefination or amide bond formation. Furthermore, the hydroxyl group itself can undergo etherification or esterification to attach other molecular fragments.
The aromatic ring can be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of new groups. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This array of possible transformations allows chemists to incorporate the core structure of this compound into larger, more complex molecular architectures, which may be targeted for various applications in research and industry.
Utility in Polymer Science and Materials Chemistry as a Monomer or Precursor
In the realm of polymer science, bifunctional molecules are the cornerstones for creating polymeric chains. This compound, possessing both a hydroxyl group and an ester group (which can be hydrolyzed to a carboxylic acid), is a prime candidate for use as a monomer in the synthesis of polyesters. Aromatic polyesters are a class of polymers known for their thermal stability and mechanical strength.
The general approach involves a polycondensation reaction where the hydroxyl group of one monomer reacts with the carboxylic acid group (derived from the ester) of another, eliminating water to form an ester linkage, the backbone of the polyester (B1180765) chain. The presence of the two ethyl groups on the benzene (B151609) ring can influence the properties of the resulting polymer, potentially leading to materials with modified solubility, thermal characteristics, and mechanical behavior when compared to polymers derived from unsubstituted hydroxymethyl benzoates. The controlled polymerization of such monomers can lead to the development of new materials with tailored properties for specific applications.
Table 1: Potential Polymer Properties Influenced by this compound Monomer
| Property | Potential Influence of Monomer Structure |
| Thermal Stability | The aromatic core contributes to high thermal stability. |
| Solubility | The ethyl groups may increase solubility in organic solvents. |
| Mechanical Strength | The rigid aromatic units can enhance the mechanical properties of the polymer. |
| Glass Transition Temp. | The substituents on the benzene ring can affect chain packing and mobility. |
Development of Chemical Probes and Ligands (Non-biological applications)
Chemical probes and ligands are molecules designed to interact with specific chemical species or environments in a detectable way. The structure of this compound can serve as a scaffold for the synthesis of such tools for non-biological applications. The functional groups on the molecule can be modified to incorporate reporter groups, such as fluorophores or chromophores, which signal the binding of the probe to its target.
Contribution to the Synthesis of Agrochemicals and Specialty Chemicals
The benzoate (B1203000) structural motif is present in a number of agrochemicals and specialty chemicals. This compound can act as a key intermediate in the synthesis of novel compounds in these fields. The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the exploration of new chemical structures to overcome resistance and improve efficacy.
The functional handles on this compound allow for its incorporation into more complex structures that may exhibit desirable biological activity. For example, the core structure could be elaborated to mimic a natural product or to interact with a specific biological target in a pest or weed. Similarly, in the realm of specialty chemicals, this intermediate could be used to produce compounds with specific properties for applications such as coatings, adhesives, or electronic materials. The synthesis of such specialized molecules often relies on the availability of versatile and well-defined building blocks like this compound.
Applications in Advanced Chemical Separations or Sensor Technologies
The specific substitution pattern of this compound makes it a candidate for use in the development of materials for advanced chemical separations and sensor technologies. For example, it could be functionalized and immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography. The unique chemical environment created by the substituted aromatic ring could lead to selective interactions with certain analytes, enabling their separation from a complex mixture.
In sensor technology, the molecule could be incorporated into a sensing layer, where its interaction with a target analyte induces a measurable change in a physical property, such as electrical conductivity or optical absorbance. The ability to tailor the structure of the molecule by modifying its functional groups would allow for the development of sensors with high selectivity and sensitivity for specific chemical species.
Table 2: Potential Applications in Technology
| Technology Area | Potential Role of this compound |
| Chromatography | As a precursor to a novel stationary phase material. |
| Chemical Sensors | As a component of a selective sensing layer. |
| Functional Coatings | As a building block for polymers with specific surface properties. |
| Electronic Materials | As an intermediate for the synthesis of organic semiconductors or dielectrics. |
No Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and publicly available literature, no specific research findings, synthetic methodologies, or analytical data were identified for the chemical compound This compound .
The requested article on "Future Research Directions and Perspectives for this compound" cannot be generated as there is no existing body of research upon which to base such future-looking perspectives. The exploration of novel synthetic routes, investigation of catalytic transformations, integration into flow chemistry, development of advanced materials, and synergistic computational and experimental approaches are all predicated on foundational knowledge of a compound's synthesis, characterization, and basic properties.
The search did yield information on structurally related but distinct compounds, such as:
Ethyl 4-(hydroxymethyl)benzoate
Ethyl 3-hydroxybenzoate
Ethyl 3-(hydroxymethyl)-4-methylbenzoate
Ethyl 3-hydroxy-4-(hydroxymethyl)benzoate
However, due to the strict requirement to focus solely on "this compound," information regarding these related compounds cannot be used as a substitute. The specific placement of the ethyl and hydroxymethyl groups on the benzoate ring defines the molecule's unique chemical and physical properties, and extrapolating from different isomers or analogues would be scientifically inaccurate.
Therefore, all sections of the requested outline remain unaddressed due to the absence of specific data for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
